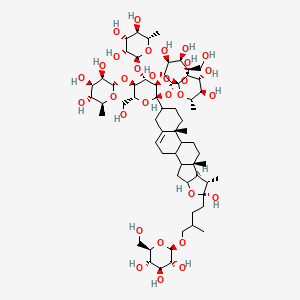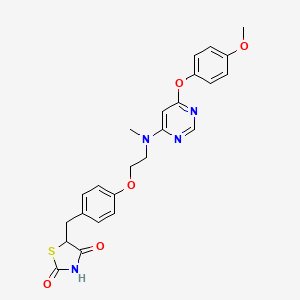
Lobeglitazone
Overview
Description
Lobeglitazone is an antidiabetic drug belonging to the thiazolidinedione class. It is primarily used to manage type 2 diabetes mellitus by improving insulin sensitivity. This compound functions as an insulin sensitizer by binding to the peroxisome proliferator-activated receptors gamma within fat cells, making them more responsive to insulin .
Mechanism of Action
Target of Action
Lobeglitazone, an antidiabetic medication from the thiazolidinedione class of drugs, primarily targets the Peroxisome Proliferator-Activated Receptors (PPAR) gamma within fat cells . Unlike Pioglitazone, which is a dual PPAR agonist at PPAR-alpha and PPAR-gamma, this compound is a pure PPAR-alpha agonist .
Mode of Action
This compound acts as an insulin sensitizer by binding to and activating PPAR gamma within fat cells . By promoting the binding of insulin at fat cells, this compound has been shown to reduce blood sugar levels, lower hemoglobin A1C (HbA1C) levels, and improve lipid and liver profiles .
Biochemical Pathways
The activation of PPAR gamma by this compound leads to increased insulin sensitivity in fat cells . This results in a reduction in blood sugar levels and an improvement in lipid and liver profiles . Additionally, this compound has been shown to inhibit LPS-induced NLRP3 inflammasome activation and inflammation in the liver .
Pharmacokinetics
The absolute bioavailability of this compound is about 95% in rats . In humans, the mean steady-state clearance (CL ss /F) was 1.13 L/h across a 1 to 4 mg dose range . In the same dose range, the mean half-life was 10.3 hours . The plasma protein binding of the drug is over 99% .
Result of Action
The primary result of this compound’s action is a reduction in blood sugar levels, lower HbA1C levels, and improved lipid and liver profiles . This is achieved through its role as an insulin sensitizer, making fat cells more responsive to insulin .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, a study showed that a high lipid diet slightly increased the AUC for this compound compared with fasting subjects . This suggests that dietary factors can influence the pharmacokinetics and potentially the efficacy of this compound.
Biochemical Analysis
Biochemical Properties
Lobeglitazone interacts with enzymes and proteins, primarily functioning as an insulin sensitizer by binding and activating Peroxisome Proliferator-Activated Receptors (PPAR) gamma within fat cells . By activating PPAR-gamma and promoting the binding of insulin at fat cells, this compound has been shown to reduce blood sugar levels, lower hemoglobin A1C (HbA1C) levels, and improve lipid and liver profiles .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by making the cells more responsive to insulin . This is achieved by binding to the PPAR receptors in fat cells, thereby improving insulin sensitivity .
Molecular Mechanism
The molecular mechanism of this compound involves its role as an insulin sensitizer. It binds and activates Peroxisome Proliferator-Activated Receptors (PPAR) gamma within fat cells . This activation promotes the binding of insulin at fat cells, thereby reducing blood sugar levels and improving lipid and liver profiles .
Temporal Effects in Laboratory Settings
It has been shown to have long-lasting effects in reducing blood sugar levels and improving lipid and liver profiles .
Dosage Effects in Animal Models
In animal models, this compound showed similar glycemic efficacy to pioglitazone, with a lower effective dose, and favorable safety results
Metabolic Pathways
This compound is involved in the metabolic pathway related to insulin sensitivity. It activates Peroxisome Proliferator-Activated Receptors (PPAR) gamma within fat cells, which is a key player in regulating metabolism, including glucose and lipid metabolism .
Transport and Distribution
This compound is primarily distributed to the liver with a tissue-to-plasma concentration ratio of 5.59, and less to heart, lung, and fat . It interacts with major membrane transporters such as OATP1B1, OAT3, and MDR1 .
Subcellular Localization
The subcellular localization of this compound is primarily within fat cells where it binds and activates Peroxisome Proliferator-Activated Receptors (PPAR) gamma . This activation makes the cells more responsive to insulin .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lobeglitazone is synthesized through a multi-step process involving the formation of key intermediates and their subsequent reactions. The synthesis typically involves the following steps:
Formation of the Pyrimidine Moiety: The pyrimidine ring is synthesized by reacting appropriate starting materials under controlled conditions.
Introduction of the Thiazolidinedione Ring: The thiazolidinedione ring is introduced through a cyclization reaction.
Coupling Reactions: The pyrimidine and thiazolidinedione moieties are coupled together using suitable reagents and catalysts.
Final Modifications: The final product is obtained after purification and characterization.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for yield, purity, and cost-effectiveness. Key steps include:
Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions are optimized for maximum yield.
Purification Techniques: Techniques such as crystallization, chromatography, and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Lobeglitazone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed:
Oxidized Derivatives: Formed through oxidation reactions.
Reduced Derivatives: Formed through reduction reactions.
Substituted Derivatives: Formed through substitution reactions.
Scientific Research Applications
Lobeglitazone has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying thiazolidinedione chemistry and its derivatives.
Biology: Investigated for its effects on cellular metabolism and insulin sensitivity.
Medicine: Used in clinical studies for managing type 2 diabetes mellitus and exploring its potential in treating other metabolic disorders.
Industry: Employed in the development of new antidiabetic drugs and formulations
Comparison with Similar Compounds
Properties
IUPAC Name |
5-[[4-[2-[[6-(4-methoxyphenoxy)pyrimidin-4-yl]-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O5S/c1-28(21-14-22(26-15-25-21)33-19-9-7-17(31-2)8-10-19)11-12-32-18-5-3-16(4-6-18)13-20-23(29)27-24(30)34-20/h3-10,14-15,20H,11-13H2,1-2H3,(H,27,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHHXEZSCHQVSRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC(=NC=N3)OC4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Lobeglitazone acts as an insulin sensitizer by binding and activating Peroxisome Proliferator-Activated Receptors (PPAR) gamma within fat cells. By promoting the binding of insulin at fat cells, lobeglitazone has been shown to reduce blood sugar levels, lower hemoglobain A1C (HbA1C) levels, and improve lipid and liver profiles. Unlike [DB01132], which is a dual PPAR agonist at PPAR-alpha and PPAR-gamma, Lobeglitazone is a pure PPAR-alpha agonist. | |
| Record name | Lobeglitazone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09198 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
607723-33-1 | |
| Record name | Lobeglitazone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=607723-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lobeglitazone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0607723331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lobeglitazone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09198 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LOBEGLITAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MY89F08K5D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Lobeglitazone?
A1: this compound is a potent peroxisome proliferator-activated receptor gamma (PPARγ) agonist. [, , , ] It exerts its antidiabetic effects primarily by improving insulin sensitivity in skeletal muscle and reducing hepatic glucose production. [, , ]
Q2: How does this compound's activation of PPARγ translate to its therapeutic effects in type 2 diabetes mellitus (T2DM)?
A2: PPARγ activation by this compound leads to enhanced glucose uptake in peripheral tissues like skeletal muscle and adipose tissue, while simultaneously suppressing hepatic gluconeogenesis. [, , , ] This dual action helps improve glycemic control in T2DM patients.
Q3: Does this compound impact lipid metabolism?
A3: Yes, this compound demonstrates beneficial effects on lipid profiles. It has been shown to improve triglyceride levels, high-density lipoprotein cholesterol (HDL-C), small dense low-density lipoprotein cholesterol (LDL-C), free fatty acids, and apolipoprotein-B/CIII. [, , , ]
Q4: Does this compound have any direct anti-inflammatory effects in the liver?
A4: Research suggests that this compound can directly reduce inflammation in the liver. Studies show it reduces lipopolysaccharide (LPS)-induced NLRP3 inflammasome activation and the production of pro-inflammatory cytokines in Kupffer cells and hepatocytes. []
Q5: Beyond its antidiabetic effects, what other therapeutic potential does this compound hold?
A5: this compound has shown promise in preclinical studies for treating non-alcoholic fatty liver disease (NAFLD). [, , ] It has also demonstrated protective effects against renal fibrosis in mice models. []
Q6: What is the bioavailability of this compound?
A7: this compound exhibits high oral bioavailability, reaching approximately 95% in rat models. []
Q7: Are there any known drug-drug interactions with this compound?
A8: Studies have explored potential interactions with various drugs. This compound did not show clinically significant pharmacokinetic interactions with:- Warfarin []- Metformin [, ]- Empagliflozin [, ]- A fixed-dose combination of this compound and Metformin []
Q8: Are there any gender differences in the pharmacokinetics of this compound?
A9: Yes, studies in rats have revealed significant gender differences in this compound's pharmacokinetics and hepatic metabolism. Female rats exhibited a considerably higher area under the plasma concentration-time curve (AUCinf) compared to male rats following both intravenous and oral administration. []
Q9: Which cytochrome P450 (CYP) enzymes are primarily involved in this compound metabolism?
A10: In vitro studies indicate that this compound primarily interacts with CYP1A2, 2C9, and 2C19. []
Q10: Does this compound interact with drug transporters?
A11: Yes, this compound has been shown to interact with drug transporters like multidrug resistance protein 1 (MDR1) and OATP1B1 in in vitro studies using Madin-Darby canine kidney (MDCK) cells. []
Q11: What is the efficacy of this compound compared to other TZDs, like Pioglitazone?
A12: In clinical trials, this compound demonstrated similar glycemic efficacy to Pioglitazone but at a lower effective dose. [, , ] It showed comparable HbA1c reduction to Pioglitazone when added to Metformin. []
Q12: Has this compound's efficacy been evaluated in drug-naïve patients?
A13: Yes, a study investigated the efficacy and safety of initial triple therapy with Metformin, Sitagliptin, and this compound in drug-naïve T2DM patients. The triple therapy resulted in significant HbA1c reduction and better target HbA1c achievement compared to a conventional stepwise approach. []
Q13: Have any targeted drug delivery strategies been explored for this compound?
A15: Yes, research explored using nanoparticles targeting macrophage mannose receptors (MMRs) for targeted delivery of this compound to inflamed atherosclerotic plaques. [, , ] This strategy showed promising results in reducing plaque inflammation in preclinical models.
Q14: Can you elaborate on the rationale behind targeting MMRs for this compound delivery?
A16: Macrophages play a key role in plaque inflammation, and MMRs are highly expressed on their surface. Targeting MMRs with this compound-loaded nanoparticles enables site-specific drug delivery to inflamed plaques, potentially enhancing efficacy and minimizing systemic exposure. [, , ]
Q15: What is the general safety profile of this compound?
A17: Clinical trials indicated that this compound is generally well-tolerated. [, , , ] Common adverse events were similar to other TZDs, but potentially less frequent, including edema and weight gain. [, ] Notably, a real-world study in Korea reported no bladder cancer cases and a low incidence of congestive heart failure (CHF) associated with long-term this compound use. []
Q16: Are there any biomarkers being investigated for predicting this compound efficacy or monitoring treatment response?
A16: While the provided abstracts don't mention specific biomarkers, future research could explore potential biomarkers related to PPARγ activity, glucose metabolism, lipid profiles, or inflammatory markers to assess this compound's efficacy and individual patient response.
Q17: What analytical methods are commonly used for this compound quantification?
A19: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a commonly employed method for quantifying this compound in biological samples. [, , ] High-performance liquid chromatography (HPLC) methods have also been developed and validated for determining this compound concentrations in bulk and pharmaceutical formulations. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



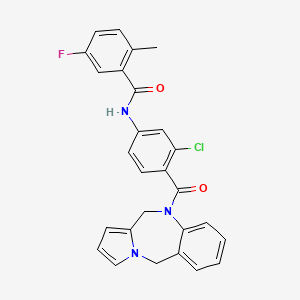


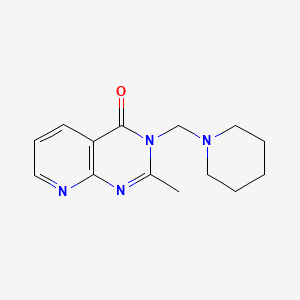


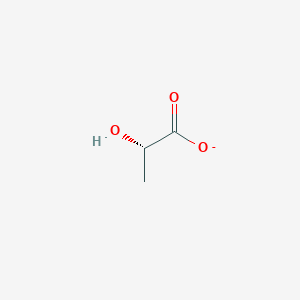
![[2-[5-[3-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(5-amino-3,4-dihydro-2H-pyrrole-2-carbonyl)amino]-3,5,6-trihydroxycyclohexyl] carbamate](/img/structure/B1674917.png)
![n-[(1s,5s,6s)-5-Hydroxy-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]acetamide](/img/structure/B1674919.png)



